molecular formula C22H23NO4 B271228 2-(4-Methylphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(4-Methylphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271228
M. Wt: 365.4 g/mol
InChI Key: NQOZFOADEFGAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MDPV and belongs to the class of synthetic cathinones, which are psychoactive substances that have stimulant effects similar to amphetamines.

Mechanism of Action

MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the release of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a stimulation of the central nervous system, leading to the psychoactive effects of MDPV.
Biochemical and Physiological Effects:
MDPV has been shown to have various biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and body temperature, leading to cardiovascular and thermoregulatory problems. It also causes vasoconstriction, leading to decreased blood flow to vital organs. MDPV has been shown to have neurotoxic effects on the brain, leading to cognitive impairment and neurodegeneration.

Advantages and Limitations for Lab Experiments

MDPV has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it useful for studying the role of these neurotransmitters in various physiological and pathological conditions. It is also relatively easy to synthesize and can be used in various animal models. However, MDPV has several limitations. It has a high potential for abuse and addiction, making it difficult to control its use in research studies. It also has several harmful effects on the human body, making it challenging to use in human studies.

Future Directions

There are several future directions for research on MDPV. One direction is to study its potential therapeutic applications in treating various neurological and psychiatric disorders, such as depression, anxiety, and ADHD. Another direction is to study its potential harmful effects on the human body, particularly on the cardiovascular and nervous systems. Further research is also needed to understand the mechanisms underlying the addictive properties of MDPV and to develop effective treatments for addiction. Finally, more research is needed to develop safer and more selective reuptake inhibitors of dopamine, norepinephrine, and serotonin that can be used as research tools and potential therapeutics.

Synthesis Methods

MDPV can be synthesized using various methods, including the Leuckart reaction, Friedel-Crafts reaction, and Mannich reaction. The most common method used for synthesizing MDPV is the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with 2,5-dimethylphenylamine and formaldehyde in the presence of an acid catalyst.

Scientific Research Applications

MDPV has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, MDPV has been used as a tool to study the dopaminergic system and its role in addiction and reward. In pharmacology, MDPV has been studied for its potential therapeutic applications in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In toxicology, MDPV has been studied for its potential harmful effects on the human body.

properties

Product Name

2-(4-Methylphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H23NO4/c1-14-5-8-17(9-6-14)20(24)13-27-22(26)18-11-21(25)23(12-18)19-10-15(2)4-7-16(19)3/h4-10,18H,11-13H2,1-3H3

InChI Key

NQOZFOADEFGAJX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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